N-allyl iodoacetamide
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Overview
Description
N-allyl iodoacetamide is a chemical compound known for its reactivity with thiol groups in proteins. It is an alkylating agent that can modify cysteine residues, making it valuable in various biochemical and proteomic studies. The compound is characterized by the presence of an allyl group and an iodoacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl iodoacetamide typically involves the reaction of allylamine with iodoacetic acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include iodoacetic acid, allylamine, and a suitable base such as sodium hydroxide. The reaction is usually performed in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-allyl iodoacetamide undergoes various chemical reactions, including:
Alkylation: It reacts with thiol groups in proteins, leading to the formation of stable thioether bonds.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Alkylation: Typically performed in aqueous or organic solvents at neutral to slightly basic pH.
Substitution: Requires the presence of a nucleophile and is often carried out in polar solvents.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.
Major Products Formed
Thioether derivatives: Formed through alkylation with thiol groups.
Substituted amides: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-allyl iodoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the modification of cysteine residues in peptides and proteins.
Biology: Employed in the study of protein structure and function, particularly in the mapping of cysteine residues.
Medicine: Investigated for its potential use in drug development, particularly in targeting cysteine residues in enzymes.
Industry: Utilized in the production of modified proteins and peptides for various industrial applications.
Mechanism of Action
N-allyl iodoacetamide exerts its effects primarily through alkylation of thiol groups in proteins. The iodine atom in the compound is highly reactive and can form a covalent bond with the sulfur atom in cysteine residues. This modification can alter the structure and function of the protein, making it a valuable tool in biochemical studies. The compound can also inhibit enzymes by modifying their active site cysteine residues, thereby affecting their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Iodoacetamide: Another alkylating agent that modifies cysteine residues but lacks the allyl group.
N-ethylmaleimide: A sulfhydryl-reactive compound used for similar purposes but with different reactivity and stability profiles.
Chloroacetamide: Similar to iodoacetamide but with a chlorine atom instead of iodine, resulting in different reactivity.
Uniqueness
N-allyl iodoacetamide is unique due to the presence of the allyl group, which can provide additional reactivity and selectivity in certain biochemical applications. Its ability to form stable thioether bonds with cysteine residues makes it particularly valuable in proteomic studies .
Properties
Molecular Formula |
C5H8INO |
---|---|
Molecular Weight |
225.03 g/mol |
IUPAC Name |
2-iodo-N-prop-2-enylacetamide |
InChI |
InChI=1S/C5H8INO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) |
InChI Key |
MLVLZFQAKJKYPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CI |
Origin of Product |
United States |
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